2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-8-4-5-10(9-16)17-11(12(18)19)6-7-15-17/h6-7,10H,4-5,8-9H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVLRPZELKQWMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2C(=CC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole-First Approach
Piperidine-First Approach
Detailed Synthetic Pathways
Cyclocondensation of Boc-Piperidine-3-Carbaldehyde
Procedure :
- Intermediate preparation :
- Pyrazole formation :
Optimization :
Hydrazine-Mediated Cyclization
Procedure :
- Starting material : Boc-piperidine-3-acetylene.
- Reaction with diazo compound :
- Hydrolysis :
Key Data :
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Cu(OTf)₂, CH₂Cl₂ | 65 | 92.4 |
| Hydrolysis | 2M NaOH, MeOH/H₂O | 89 | 98.1 |
Cross-Coupling Approach
Suzuki-Miyaura Coupling :
- Halogenated pyrazole : Prepare 3-bromo-pyrazole-3-carboxylic acid.
- Boc-piperidin-3-boronic acid : Synthesize via Miyaura borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C).
- Coupling :
Challenges :
- Boronic acid instability requires in situ generation.
- Competing protodeboronation reduces yield to 41%.
Characterization and Analytical Data
Spectroscopic Profiles
¹H NMR (500 MHz, CDCl₃) :
- δ 1.45 (s, 9H, Boc CH₃)
- δ 3.21–3.45 (m, 4H, piperidine H)
- δ 6.88 (s, 1H, pyrazole H)
- δ 8.12 (s, 1H, CO₂H).
HRMS (ESI+) :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 72 | 98.1 | High | Moderate |
| Hydrazine Cyclization | 65 | 92.4 | Medium | Low |
| Suzuki Coupling | 41 | 89.3 | Low | High |
Industrial-Scale Considerations
Chemical Reactions Analysis
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
Compound : 2-[(3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid (CAS: 895126-64-4)
- Structural Differences :
- Ring Size : Pyrrolidine (5-membered) vs. Piperidine (6-membered).
- Functional Group : Oxidized ether linkage (oxyacetic acid) vs. pyrazole-carboxylic acid.
- Physicochemical Properties :
- Implications: The larger piperidine ring in the target compound may enhance steric effects and alter binding affinity compared to the more compact pyrrolidine analog.
Pyrazole-3-carboxylic Acid Esters vs. Free Acids
Compound : 1-(2,4-Dichloro-phenyl)-4-hydroxymethyl-5-(4-hydroxy-phenyl)-1H-pyrazole-3-carboxylic acid methyl ester
- Structural Differences :
- Ester vs. Acid : Methyl ester vs. free carboxylic acid.
- Substituents : Dichlorophenyl and hydroxyphenyl groups vs. Boc-piperidine.
- Physicochemical and Functional Differences :
- Implications :
The free carboxylic acid in the target compound may improve water solubility but reduce membrane permeability compared to esters. The Boc group could mitigate instability issues associated with free amines.
Boc-Protected Amino Acid Derivatives
Compound: Methyl (2S)-3,3-Dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
- Structural Differences: Core Structure: Pyrazole-carboxylic acid vs. methylated amino acid ester. Boc Placement: On piperidine vs. amino acid side chain.
- Synthetic Relevance :
- Both compounds employ Boc protection to stabilize amines during synthesis.
- Deprotection steps (e.g., HCl in dioxane ) may parallel methodologies for the target compound.
Biological Activity
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring, a pyrazole moiety, and a carboxylic acid functional group. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| Boiling Point | 373 ºC |
| Melting Point | 76-79 ºC |
| Density | 1.121 g/cm³ |
| Flash Point | 179.4 ºC |
The mechanism of action of this compound primarily involves its interaction with various enzymes and receptors in biological systems. The presence of the Boc group allows selective binding to specific molecular targets, while the carboxylic acid group participates in hydrogen bonding and electrostatic interactions, enhancing binding affinity.
Interaction with Enzymes
Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels in the body. This inhibition can lead to increased levels of endogenous cannabinoids, potentially providing therapeutic effects for pain management and inflammation1.
Biological Activity
The biological activity of this compound has been studied in various contexts, including its effects on cellular signaling pathways and its potential therapeutic applications.
Case Studies
- Pain Management : In a study investigating FAAH inhibitors, compounds similar to this compound demonstrated significant analgesic effects in animal models of neuropathic pain1. These findings suggest that this compound could be developed into a therapeutic agent for chronic pain conditions.
- Cancer Research : Another area of interest is the compound's potential role in cancer therapy. Preliminary studies indicate that it may inhibit pathways associated with tumor growth by modulating receptor activity involved in cell proliferation2.
Research Applications
The compound is being investigated for various applications:
- Pharmaceutical Development : As an intermediate in synthesizing more complex molecules for drug development.
- Biochemical Research : Studied for its interactions with key biological targets such as enzymes and receptors.
Q & A
Q. What are the key considerations in designing a synthesis route for this compound?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Construct the piperidine ring, followed by introduction of the tert-butoxycarbonyl (Boc) group via esterification with tert-butyl alcohol and an acid catalyst .
- Step 2: Functionalize the pyrazole ring using nucleophilic substitution or coupling reactions. Strong bases (e.g., NaH) may be required for trifluoromethyl group incorporation .
- Step 3: Purification via recrystallization or chromatography (e.g., silica gel) to achieve >95% purity .
Critical Parameters: Reaction temperature, solvent polarity (e.g., DMF for polar intermediates), and Boc group stability under acidic/basic conditions .
Q. How does stereochemistry influence the compound’s reactivity and biological activity?
Methodological Answer:
- The (R/S) configuration at the piperidine and pyrazole rings affects intermolecular interactions. For example, (2R,3R)-configured analogs exhibit enhanced binding to enzymes due to spatial compatibility with active sites .
- Experimental Validation: Use chiral HPLC or X-ray crystallography to resolve enantiomers. Compare IC50 values of stereoisomers in bioactivity assays (e.g., enzyme inhibition) .
Q. What analytical techniques are recommended for purity assessment and structural characterization?
Methodological Answer:
- Purity: HPLC with a C18 column (UV detection at 254 nm) or GC-MS for volatile intermediates .
- Structural Confirmation:
- NMR: 1H/13C NMR to verify piperidine ring protons (δ 3.0–4.0 ppm) and pyrazole carbons (δ 140–150 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+) .
Advanced Research Questions
Q. How can researchers address discrepancies in biological activity data between structural analogs?
Methodological Answer:
- Case Study: If analog A (with a pyridine ring) shows higher activity than analog B (pyrazole), perform molecular docking to compare binding affinities. Adjust steric/electronic parameters (e.g., logP, H-bond donors) .
- Data Reconciliation: Validate assays using standardized protocols (e.g., fixed ATP concentrations in kinase assays) and control compounds .
Q. What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening: Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or organocatalysts for asymmetric synthesis .
- Process Optimization: Use continuous flow reactors for exothermic steps (e.g., Boc deprotection with HCl) to improve safety and yield .
- Yield Tracking: Monitor intermediates via TLC or inline IR spectroscopy to identify bottlenecks .
Q. How do computational methods aid in predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-protein interactions using software like GROMACS. Focus on residues within 5 Å of the pyrazole moiety .
- QSAR Modeling: Train models with descriptors like molar refractivity and topological surface area to predict IC50 values for derivatives .
- Validation: Cross-check docking scores (AutoDock Vina) with experimental SPR (Surface Plasmon Resonance) binding data .
Q. How can researchers mitigate toxicity concerns during in vivo studies?
Methodological Answer:
- Preclinical Screening:
- Structural Modifications: Introduce solubilizing groups (e.g., PEG chains) to reduce renal accumulation .
Q. What are the limitations of current research on this compound, and how can they be addressed?
Methodological Answer:
- Limitations:
- Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
